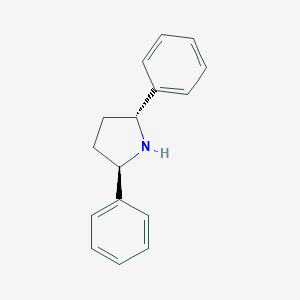
(2R,5R)-2,5-Diphenylpyrrolidine
描述
(2R,5R)-2,5-Diphenylpyrrolidine is a chiral compound with two phenyl groups attached to a pyrrolidine ring. This compound is known for its stereochemical properties and is often used in asymmetric synthesis and catalysis. Its unique structure makes it a valuable tool in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,5R)-2,5-Diphenylpyrrolidine typically involves the use of chiral catalysts or starting materials to ensure the correct stereochemistry. One common method is the asymmetric reduction of a precursor compound, such as ®-carvone, using an ene-reductase enzyme. This reaction is carried out under specific conditions, such as a temperature of 30°C and a pH of 7.0, to achieve high yields and optical purity .
Industrial Production Methods
Industrial production of this compound may involve similar asymmetric reduction processes, but on a larger scale. Continuous flow reactors are often used to enhance the efficiency and scalability of the production process. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants and products .
化学反应分析
Types of Reactions
(2R,5R)-2,5-Diphenylpyrrolidine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: As mentioned earlier, the compound itself is often synthesized through reduction reactions.
Substitution: The phenyl groups attached to the pyrrolidine ring can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Ene-reductase enzymes or chemical reducing agents like sodium borohydride can be used.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyrrolidine derivatives .
科学研究应用
(2R,5R)-2,5-Diphenylpyrrolidine has several applications in scientific research:
Chemistry: It is used as a chiral ligand in asymmetric catalysis, helping to produce enantiomerically pure compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (2R,5R)-2,5-Diphenylpyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity. This selective binding can lead to various biological effects, depending on the specific target and pathway involved .
相似化合物的比较
Similar Compounds
(2R,5S)-2,5-Diphenylpyrrolidine: A diastereomer with different stereochemistry.
(2S,5R)-2,5-Diphenylpyrrolidine: Another diastereomer with different stereochemistry.
(2S,5S)-2,5-Diphenylpyrrolidine: The enantiomer of (2R,5R)-2,5-Diphenylpyrrolidine.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry is crucial for its effectiveness in asymmetric synthesis and catalysis, making it a valuable compound in various applications .
属性
IUPAC Name |
(2R,5R)-2,5-diphenylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N/c1-3-7-13(8-4-1)15-11-12-16(17-15)14-9-5-2-6-10-14/h1-10,15-17H,11-12H2/t15-,16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAOGHMNKMJMMNQ-HZPDHXFCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](N[C@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450119 | |
| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
155155-73-0 | |
| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2R,5R)-2,5-Diphenylpyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (2R,5R)-2,5-diphenylpyrrolidine contribute to the catalytic activity of metal complexes in transfer hydrogenation reactions?
A1: this compound acts as a chiral ligand, coordinating to transition metals like ruthenium(II), rhodium(III), and iridium(III) to form cyclometalated complexes. [, , ] These complexes exhibit high catalytic activity in the asymmetric transfer hydrogenation of ketones and imines. [] The rigid, chiral environment created around the metal center by the diphenylpyrrolidine ligand is crucial for achieving high enantioselectivity in these reactions. []
Q2: What types of ketones are particularly well-suited for reduction using catalysts containing this compound?
A2: Research indicates that while catalysts incorporating this compound show excellent activity for a range of aryl alkyl ketones, they are particularly effective for the reduction of aryl alkyl ketones where the alkyl group is a methyl or a primary alkyl group (Ar(C=O)R where R=CH3 or CH2R’). [] For these substrates, ruthenium and rhodium complexes with the this compound ligand demonstrate remarkable activity and selectivity, achieving enantiomeric excesses (ees) up to 97%. []
Q3: How does the structure of this compound influence the stereochemical outcome of reactions catalyzed by its metal complexes?
A3: The two chiral centers present in the pyrrolidine ring of this compound are crucial for inducing chirality in the products of catalytic reactions. [, ] When coordinated to a metal center, the rigid structure of the ligand with its two phenyl substituents creates a well-defined chiral pocket around the catalytic site. [] This spatial arrangement effectively differentiates between the prochiral faces of the substrate during the reaction, leading to high enantioselectivity. [, ]
Q4: Beyond transfer hydrogenation, are there other applications of this compound in organic synthesis?
A4: Yes, this compound has proven useful as a chiral auxiliary in Diels-Alder reactions. [] When attached to a dienophile, it can effectively activate the molecule towards cycloaddition with dienes, while simultaneously directing the stereochemical outcome of the reaction. [] Computational studies have helped to elucidate the transition states involved and rationalize the observed regio- and diastereoselectivities in these Diels-Alder reactions. []
Q5: What are the advantages of using this compound-based catalysts compared to other chiral catalysts?
A5: While further research is needed for a comprehensive comparison, the available data highlights several advantages. Catalysts based on this compound stand out for their ability to operate efficiently under mild reaction conditions, offering a practical advantage in synthesis. [] Additionally, the ligand's robust structure contributes to the stability of the resulting metal complexes. [] The high enantioselectivities achievable with this ligand, particularly in transfer hydrogenation reactions, underline its potential for asymmetric synthesis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



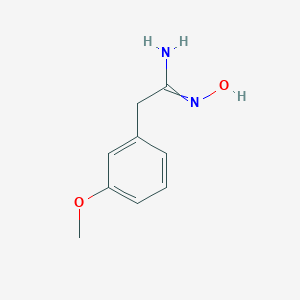
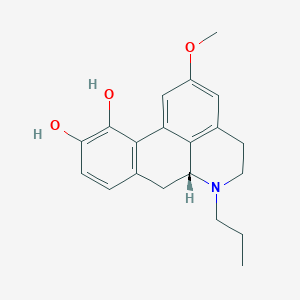
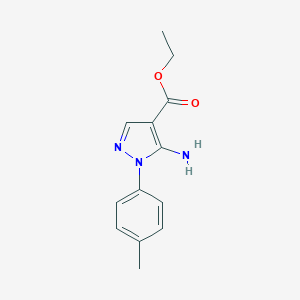
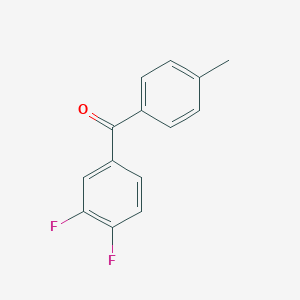

![5-Amino-2,3-dimethyl-3H-imidazo[4,5-b]pyridine-6-carboxylic acid](/img/structure/B136254.png)
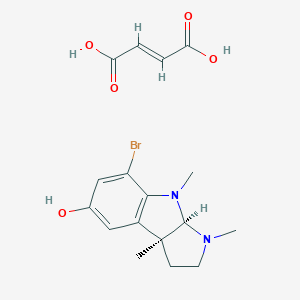
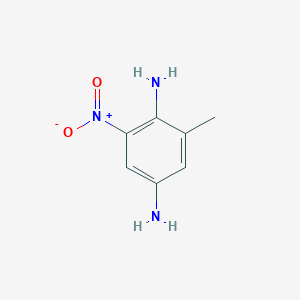
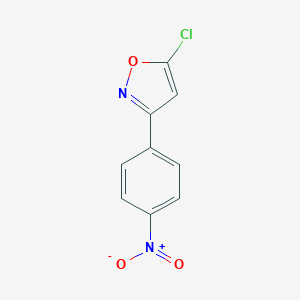
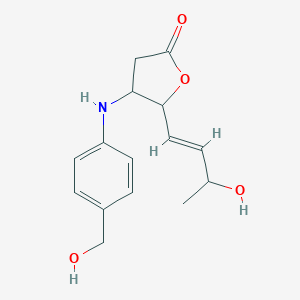
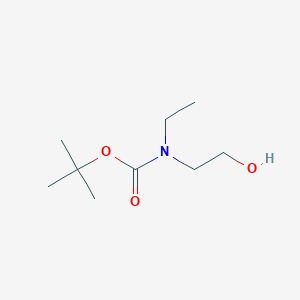

![5,6-Dihydro-3-(methylamino)-2H-1,4-thiazin-2-one O-[[5-[(Dimethylamino)methyl]-2-furanyl]methyl]oxime](/img/structure/B136278.png)
